molecular formula C11H10IN B11843863 2-(Aminomethyl)-7-iodonaphthalene

2-(Aminomethyl)-7-iodonaphthalene

Cat. No.: B11843863
M. Wt: 283.11 g/mol
InChI Key: PSFDYVCUIHQBPT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-iodonaphthalene typically involves multi-step organic reactions. One common method is the iodination of naphthalene derivatives, followed by the introduction of the aminomethyl group. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The aminomethyl group can be introduced through a reductive amination process, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted naphthalene derivatives, imines, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-7-iodonaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-iodonaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-7-iodonaphthalene is unique due to the presence of both the aminomethyl group and the iodine atom on the naphthalene ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(7-iodonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2

InChI Key

PSFDYVCUIHQBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)CN

Origin of Product

United States

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